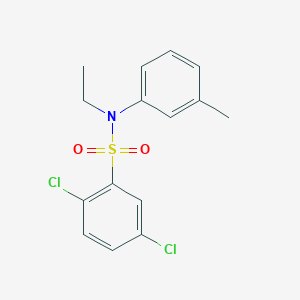![molecular formula C27H29NO6S B281230 Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological properties. This compound belongs to the class of naphthoquinone derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, studies have suggested that it exerts its biological and pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and Physiological Effects:
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of enzymes involved in the production of oxidative stress. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments is its potential biological and pharmacological properties. It can be used to study the mechanisms of inflammation, oxidative stress, and cancer cell proliferation. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand its biological and pharmacological effects.
Zukünftige Richtungen
There are several future directions for the study of Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, asthma, and cardiovascular diseases. Another direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been synthesized using various methods. One of the methods involves the reaction of 5-amino-2-methyl-1-naphthol with ethyl 4-bromobenzenesulfonate in the presence of a base, followed by esterification with pentyl bromide and cyclization with sodium methoxide. Another method involves the reaction of 5-amino-2-methyl-1-naphthol with 4-ethoxybenzenesulfonyl chloride in the presence of a base, followed by esterification with pentyl bromide and cyclization with sodium methoxide.
Wissenschaftliche Forschungsanwendungen
Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been studied for its potential biological and pharmacological properties. It has been reported to have anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been shown to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C27H29NO6S |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
pentyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO6S/c1-4-6-9-16-33-27(29)25-18(3)34-26-22-11-8-7-10-21(22)24(17-23(25)26)28-35(30,31)20-14-12-19(13-15-20)32-5-2/h7-8,10-15,17,28H,4-6,9,16H2,1-3H3 |
InChI-Schlüssel |
BQKANAOUEBROBK-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)C |
Kanonische SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)
![2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281164.png)


